Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a chloro-fluoro substituted phenoxy group, and an ester linkage with propan-2-yl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid and propan-2-ol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chloro-fluoro substituted phenoxy group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenoxy group can enhance its stability and influence its interactions with biological targets.
Eigenschaften
CAS-Nummer |
51282-70-3 |
---|---|
Molekularformel |
C16H13ClFNO5 |
Molekulargewicht |
353.73 g/mol |
IUPAC-Name |
propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H13ClFNO5/c1-9(2)23-16(20)12-8-11(4-5-14(12)19(21)22)24-15-6-3-10(18)7-13(15)17/h3-9H,1-2H3 |
InChI-Schlüssel |
AJYBBEVIHSJISV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.